2-(3-bromo-2-fluorophenyl)propanoic acid
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Overview
Description
2-(3-Bromo-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-2-fluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid derivative. One common method includes the bromination of 2-fluorophenylpropanoic acid using bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective substitution of the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different carboxylic acids and alcohols .
Scientific Research Applications
2-(3-Bromo-2-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-bromo-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-2-chlorophenyl)propanoic acid
- 2-(3-Bromo-2-methylphenyl)propanoic acid
- 2-(3-Bromo-2-nitrophenyl)propanoic acid
Uniqueness
2-(3-Bromo-2-fluorophenyl)propanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can enhance its reactivity and potential biological activities compared to similar compounds with different substituents .
Properties
CAS No. |
1529462-73-4 |
---|---|
Molecular Formula |
C9H8BrFO2 |
Molecular Weight |
247.1 |
Purity |
92 |
Origin of Product |
United States |
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